molecular formula C9H11N3O2 B15275580 6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B15275580
M. Wt: 193.20 g/mol
InChI Key: PPZVNLALHUAVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the condensation with an appropriate aldehyde to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C9H11N3O2/c1-3-6-8(13)10-7-4-5(2)11-12(7)9(6)14/h4,6H,3H2,1-2H3,(H,10,13)

InChI Key

PPZVNLALHUAVBU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=CC(=NN2C1=O)C

Origin of Product

United States

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